molecular formula C18H24N4OS B2726760 1-(3,4-dimethylphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea CAS No. 1705054-40-5

1-(3,4-dimethylphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea

Cat. No.: B2726760
CAS No.: 1705054-40-5
M. Wt: 344.48
InChI Key: XEPRZLMVASJZII-UHFFFAOYSA-N
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Description

This compound features a urea core linked to a 3,4-dimethylphenyl group and a piperidine ring substituted with a 1,3-thiazole moiety. Its design aligns with trends in medicinal chemistry targeting kinases, antimicrobial agents, or central nervous system (CNS) disorders, as seen in analogs .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-13-5-6-16(10-14(13)2)21-17(23)20-11-15-4-3-8-22(12-15)18-19-7-9-24-18/h5-7,9-10,15H,3-4,8,11-12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPRZLMVASJZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2CCCN(C2)C3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylphenyl isocyanate with a thiazolyl-piperidine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially in the presence of strong bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the urea linkage or the thiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-dimethylphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and piperidine moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Thioureas

  • Example : 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea ()
    • Structure : Thiourea core with 3,4-dichlorophenyl and thiazole groups.
    • Activity : Potent antimicrobial activity (MIC: 2–32 µg/mL against Gram-positive cocci) and biofilm inhibition in S. epidermidis. Cytotoxic to MT-4 cells .
    • Key Differences :
  • Thiourea (C=S) vs. urea (C=O): Thiourea derivatives often exhibit stronger hydrogen bonding but lower metabolic stability.
  • Halogen substituents (Cl, F) vs. methyl groups: Electron-withdrawing halogens enhance antimicrobial potency but may increase toxicity.

Benzothiazole Ureas with Anticonvulsant Activity

  • Example: 1-[2-(3,4-Disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)urea () Structure: Urea linked to benzothiazole and azetidinone rings. Activity: 100% protection in MES-induced seizures (compounds 5f, 5n, 5p) without hepatotoxicity/neurotoxicity at 30 mg/kg . Key Differences:
  • Benzothiazole vs. thiazole: Benzothiazole’s fused ring system enhances π-π stacking but reduces solubility.
  • Azetidinone ring vs.

Piperidine/Pyrrolidine-Linked Ureas

  • Example: 3-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-1-(3-fluorophenyl)urea () Structure: Urea with pyrrolidinone and fluorophenyl groups. Activity: Screening compound (unreported specifics); pyrrolidinone analogs often target proteases or kinases. Key Differences:
  • Pyrrolidinone (5-membered) vs.
  • Fluorophenyl vs. dimethylphenyl: Fluorine’s electronegativity may enhance CNS penetration.

Triazole and Oxazole Derivatives

  • Example : 1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea ()
    • Structure : Urea with triazole-thioether and phenyl groups.
    • Activity : Unreported, but triazoles are common in kinase inhibitors (e.g., c-Met inhibitors).
    • Key Differences :
  • Triazole vs. thiazole: Triazoles offer additional hydrogen-bonding sites but may reduce lipophilicity.

Research Implications and Gaps

  • Structural Optimization : The target compound’s urea group and piperidine-thiazole unit may balance metabolic stability and target engagement compared to thioureas or benzothiazoles.
  • Unanswered Questions: No direct data on the target compound’s activity; priority areas include: Kinase inhibition assays (e.g., Aurora kinases, as in ). Antimicrobial screening against Gram-positive pathogens. Toxicity profiling (cytotoxicity, hepatotoxicity).
  • Synthetic Feasibility : and highlight recrystallization and coupling methods applicable to its synthesis .

Biological Activity

1-(3,4-dimethylphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

IUPAC Name 1(3,4dimethylphenyl)3[1(1,3thiazol2yl)piperidin3yl]methylurea\text{IUPAC Name }1-(3,4-dimethylphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea

Anticancer Activity

Studies have indicated that compounds featuring thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit various cancer cell lines effectively. The compound under discussion has been evaluated for its potential to interact with key molecular targets involved in cancer progression.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMia PaCa-210Inhibition of cell proliferation
Compound BRKO8Induction of apoptosis
1-(3,4-dimethylphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}ureaHT-29TBDTBD

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects. Research has shown that similar thiazole-containing compounds possess antimicrobial properties against various pathogens.

Table 2: Antimicrobial Efficacy of Thiazole Compounds

CompoundMicroorganism TestedZone of Inhibition (mm)
Compound CStaphylococcus aureus15
Compound DEscherichia coli12
1-(3,4-dimethylphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}ureaCandida albicansTBD

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the phenyl and thiazole moieties significantly affect the biological activity of the compound. For example:

  • Dimethyl Substitution : The presence of two methyl groups on the phenyl ring enhances lipophilicity and cellular uptake.
  • Thiazole Ring : The specific positioning and substitution on the thiazole ring are critical for binding affinity to target proteins involved in tumorigenesis.

Case Study 1: Antitumor Activity

In a recent study evaluating a series of thiazole derivatives, it was found that compounds with similar structural features to 1-(3,4-dimethylphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea exhibited promising results against pancreatic cancer cell lines. The study highlighted the importance of the piperidine moiety in enhancing cytotoxicity.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of thiazole derivatives against bacterial strains. The results indicated that compounds with a piperidine linkage showed significant inhibitory effects against Gram-positive bacteria, suggesting potential for development as antimicrobial agents.

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